molecular formula C19H24O3 B020797 Androst-4-ene-3,6,17-trione CAS No. 2243-06-3

Androst-4-ene-3,6,17-trione

Cat. No.: B020797
CAS No.: 2243-06-3
M. Wt: 300.4 g/mol
InChI Key: PJMNEPMSGCRSRC-IEVKOWOJSA-N
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Description

Androst-4-ene-3,6,17-trione, also known as 4-androstene-3,6,17-trione, is a steroidal compound that has garnered attention for its potential use as an aromatase inhibitor. Aromatase inhibitors are substances that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. This compound is often marketed as a nutritional supplement aimed at increasing the testosterone-estrogen ratio, although its efficacy in altering body composition remains unproven .

Scientific Research Applications

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of other steroidal compounds.

    Biology: Investigated for its role in modulating hormone levels, particularly in the context of aromatase inhibition.

    Medicine: Explored for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent conditions such as breast cancer.

    Industry: Utilized in the production of nutritional supplements aimed at athletes and bodybuilders.

Mechanism of Action

Target of Action

Androst-4-ene-3,6,17-trione, also known as 4-AT, primarily targets the aromatase enzyme . Aromatase is responsible for the conversion of testosterone to estradiol . By inhibiting this enzyme, 4-AT can affect the balance of hormones in the body .

Mode of Action

4-AT is a potent irreversible aromatase inhibitor . It inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . This action blocks the conversion of testosterone to estradiol .

Biochemical Pathways

The inhibition of aromatase by 4-AT affects the biochemical pathway of steroid hormone biosynthesis . By blocking the conversion of testosterone to estradiol, it disrupts the normal balance of hormones in the body . This can lead to an increase in the testosterone-estrogen ratio .

Pharmacokinetics

The pharmacokinetics of 4-AT involve its metabolism to androst-4-ene-6alpha-ol-3,17-dione and androst-4-ene-6alpha,17beta-diol-3-one . These metabolites can be detected in urine .

Result of Action

The primary result of 4-AT’s action is an increase in the testosterone-estrogen ratio . Since testosterone has myotropic activity and estradiol does not, elevated testosterone levels can potentially increase muscle mass . It’s important to note that there appear to be no human or animal studies testing the hypothesis that 4-at will produce an anabolic effect .

Action Environment

The action of 4-AT can be influenced by various environmental factors. For instance, microbial activity can increase the concentration of 6α-OH-AD, a metabolite of 4-AT, leading to the detection of 4-AT in a sample . Additionally, the use of 4-AT can be detected in urine , indicating that its action and metabolism can be monitored in a controlled environment .

Safety and Hazards

Androst-4-ene-3,6,17-trione might be unsafe for anyone. If it actually increases testosterone levels in the body, the extra testosterone could cause serious side effects including liver problems, heart problems, and cancer . It is also banned by the World Anti-Doping Agency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androst-4-ene-3,6,17-trione typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. For instance, specific strains of fungi or bacteria can be employed to catalyze the oxidation of precursor steroids. This method is advantageous due to its specificity and efficiency in producing the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Halogenating Agents: Bromine (Br2), chlorine (Cl2).

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its potent irreversible inhibition of aromatase, distinguishing it from other aromatase inhibitors that may act through reversible mechanisms. This irreversible binding leads to a more prolonged effect on estrogen suppression .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMNEPMSGCRSRC-IEVKOWOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862888
Record name Androst-4-ene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-06-3
Record name Androst-4-ene-3,6,17-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-4-ene-3,6,17-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androst-4-ene-3,6,17-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ANDROSTENE-3,6,17-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L0381OBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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